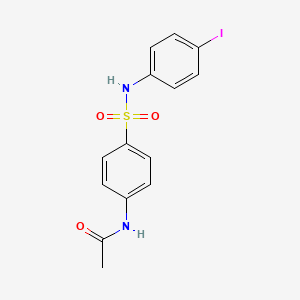

N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

Description

Historical Context and Evolution of Sulfonamide-Based Chemical Entities in Research

The journey of sulfonamide-based compounds in research began in the early 20th century with the discovery of their antibacterial properties. Initially developed from coal-tar dyes, the first commercially available sulfonamide antibacterial, Prontosil, was a prodrug that metabolized into the active agent sulfanilamide (B372717) in the body. wikipedia.org This discovery, which earned Gerhard Domagk a Nobel Prize, marked a pivotal moment in medicine, paving the way for the antibiotic revolution. openaccesspub.org

The initial success of sulfanilamide spurred the synthesis of thousands of derivatives, leading to the development of more effective and less toxic compounds. wikipedia.org Research demonstrated that substitutions on the sulfonamide group could modulate the pharmacokinetic profile and enhance the potency and spectrum of activity. researchgate.net This led to the creation of notable drugs like sulfapyridine (B1682706) for pneumonia, sulfacetamide (B1682645) for urinary tract infections, and sulfathiazole, which was extensively used during World War II. openaccesspub.org

Over time, the research focus on sulfonamides expanded beyond their antibacterial applications. Scientists discovered that compounds containing the sulfonamide functional group could exhibit a wide range of biological activities, including diuretic, hypoglycemic, anti-inflammatory, and anti-cancer properties. nih.govajchem-b.com This diversification led to the development of important drug classes such as thiazide diuretics and sulfonylureas for diabetes management. wikipedia.orgopenaccesspub.org The versatility of the sulfonamide scaffold has ensured its continued relevance in medicinal chemistry, with ongoing research exploring its potential in treating a multitude of diseases, including viral infections and Alzheimer's disease. ajchem-b.comresearchgate.net

Significance of Acetamide (B32628) Derivatives in Medicinal and Organic Chemistry Research

The acetamide group (CH3CONH-) is a fundamental functional group in organic chemistry that has found extensive application in medicinal chemistry. patsnap.com Its structural simplicity and ability to form hydrogen bonds contribute to its significance in drug design and development. patsnap.com Acetamide itself is used in research as a solvent and a plasticizer, but its true value lies in its derivatives. patsnap.com

N-substituted acetamides have been investigated for a wide array of pharmacological activities. patsnap.com These derivatives have shown promise as antimicrobial, antifungal, antiviral, anti-inflammatory, antioxidant, anti-cancer, and anticonvulsant agents. nih.govnih.gov A well-known example of a clinically significant acetamide derivative is paracetamol (N-(4-hydroxyphenyl)acetamide), one of the most widely used analgesic and antipyretic drugs globally. nih.govopenaccessjournals.com

The versatility of the acetamide moiety allows it to be incorporated into various molecular scaffolds to modulate their biological activity, pharmacokinetic properties, and toxicity profiles. researchgate.net In medicinal chemistry research, the acetamide group can act as a key pharmacophore, interacting with the active sites of enzymes and receptors to elicit a therapeutic effect. patsnap.com The synthesis of novel acetamide derivatives remains an active area of research, with scientists continuously exploring new ways to harness the therapeutic potential of this important functional group. archivepp.com

Structural Features and Core Research Interest of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

This compound is a chemical compound that integrates both the sulfonamide and acetamide moieties. Its structure consists of a central phenylsulfamoylphenyl core, with an acetamide group attached to one phenyl ring and a 4-iodophenyl group attached to the sulfonamide nitrogen.

The core research interest in this and related compounds stems from the potential synergistic or novel biological activities that may arise from the combination of these two important pharmacophores. The presence of the iodine atom is also of particular interest, as halogens can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can affect its biological activity and pharmacokinetic profile.

| Property | Value for N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide | Value for N-[4-(phenylsulfamoyl)phenyl]acetamide | Value for N-(4-sulfamoylphenyl)acetamide |

|---|---|---|---|

| Molecular Formula | C14H13BrN2O3S | C14H14N2O3S | C8H10N2O3S |

| Molecular Weight | 369.24 g/mol nih.gov | 290.34 g/mol epa.gov | - |

| IUPAC Name | N-[4-[(4-bromophenyl)sulfamoyl]phenyl]acetamide nih.gov | - | - |

Overview of Key Academic Research Areas Explored for Related Compounds

Academic research on compounds structurally related to this compound has been diverse, reflecting the broad therapeutic potential of the sulfonamide-acetamide scaffold. Key areas of investigation include:

Urease Inhibition: Several studies have focused on the synthesis of acetamide-sulfonamide conjugates as potent urease inhibitors. nih.govnih.govacs.org Urease is an enzyme that plays a role in the pathogenesis of infections caused by Helicobacter pylori, making its inhibition a target for the treatment of peptic ulcers and other related conditions.

Anticancer Activity: The sulfonamide scaffold is a component of several approved anticancer drugs, and research continues to explore new derivatives with potential antitumor activity. researchgate.net Similarly, various acetamide derivatives have demonstrated significant anti-cancer properties. nih.gov The combination of these two moieties is therefore a rational approach in the design of new anticancer agents.

Anti-inflammatory and Analgesic Activity: Given that some non-steroidal anti-inflammatory drugs (NSAIDs) are acetamide derivatives, this is a logical area of exploration for new sulfonamide-acetamide compounds. archivepp.com Research has investigated the synthesis of such compounds as selective COX-II inhibitors, which could offer anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs. archivepp.comarchivepp.com

Antibacterial and Antimicrobial Activity: Building on the historical success of sulfonamides as antibacterial agents, research continues to explore new derivatives with improved efficacy and a broader spectrum of activity. mdpi.com The incorporation of an acetamide group can modulate the antibacterial properties of the parent sulfonamide.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(4-iodophenyl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O3S/c1-10(18)16-12-6-8-14(9-7-12)21(19,20)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYWXXUBOZNHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Advanced Synthetic Routes for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general approach involves the formation of a sulfonamide bond between a substituted aniline (B41778) and a sulfonyl chloride, followed by acetylation.

Multi-Step Synthesis Pathways and Optimization

A plausible and efficient multi-step synthesis for this compound can be conceptualized through a convergent approach. The key steps would involve the synthesis of the core sulfonamide structure followed by the introduction of the acetamide (B32628) group.

Proposed Synthetic Pathway:

Chlorosulfonation of Acetanilide (B955): The synthesis can commence with the chlorosulfonation of acetanilide. This reaction introduces the sulfonyl chloride group onto the phenyl ring of acetanilide, yielding 4-acetamidobenzenesulfonyl chloride. This is a well-established method for producing this key intermediate.

Sulfonamide Bond Formation: The 4-acetamidobenzenesulfonyl chloride is then reacted with 4-iodoaniline. This nucleophilic substitution reaction forms the sulfonamide linkage, which is the central structural motif of the target molecule.

The optimization of this pathway would focus on maximizing the yield and purity at each step. For the chlorosulfonation, controlling the temperature and the ratio of chlorosulfonic acid to acetanilide is critical to prevent side reactions. In the sulfonamide bond formation step, the choice of solvent and base, as well as the reaction temperature and time, are key parameters to optimize for efficient coupling. A facile method for the synthesis of similar N-substituted sulfamoylacetamides involves reacting 4-acetamidobenzenesulfonyl chloride with various amines in a basic aqueous medium under controlled pH. researchgate.net

Reaction Conditions and Catalytic Approaches

The reaction conditions for the synthesis of this compound are crucial for the success of the synthesis.

Reaction Conditions for Sulfonamide Formation:

Solvent: A variety of solvents can be employed, with aprotic polar solvents such as pyridine (B92270) or dimethylformamide (DMF) often being preferred to facilitate the dissolution of the reactants and to act as a base. Aqueous media with a base like sodium carbonate have also been successfully used for similar reactions. nih.gov

Base: A base is typically required to neutralize the hydrochloric acid generated during the reaction. Pyridine can serve as both a solvent and a base. Other organic bases like triethylamine (B128534) or inorganic bases such as sodium carbonate can also be used.

Temperature: The reaction is often carried out at room temperature or with gentle heating to promote the reaction rate without causing decomposition of the reactants or products.

Catalytic Approaches:

While the direct condensation of a sulfonyl chloride with an amine is a common method, modern catalytic approaches offer milder and more efficient alternatives for the formation of N-arylsulfonamides. These methods could be adapted for the synthesis of the target compound's core structure.

Iron-Catalyzed Coupling: An efficient one-step catalytic method for synthesizing N-arylsulfonamides involves the direct coupling of sodium arylsulfinates with nitroarenes, using FeCl₂ as a catalyst and NaHSO₃ as a reductant under mild conditions. organic-chemistry.org This approach could potentially be adapted by starting with 4-nitroacetanilide and an appropriate iodine-containing arylsulfinate.

Copper-Catalyzed N-Arylation: Copper-catalyzed N-arylation of sulfonamides with aryl halides provides another avenue. This method is applicable for the synthesis of a wide range of N-aryl secondary sulfonamides. researchgate.net

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are essential for structure-activity relationship (SAR) studies and for fine-tuning the molecule's properties.

Modification of Phenyl Substituents

Modification of the substituents on both phenyl rings can significantly impact the molecule's electronic and steric properties.

Modification of the Iodophenyl Ring: The iodine atom on the phenyl ring can be replaced with other functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, as well as various heteroatoms.

A study on N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide provides an example of modifying the substituent on the N-phenyl ring. nih.gov

Variation of the Sulfamoyl Moiety

The sulfamoyl moiety is a key component of the molecule, and its modification can lead to significant changes in biological activity.

N-Alkylation/N-Arylation: The hydrogen on the sulfamoyl nitrogen can be replaced with various alkyl or aryl groups. A facile method for the synthesis of different N-substituted sulfamoylacetamides involves reacting 4-acetamidobenzenesulfonyl chloride with a diverse range of alkyl, aralkyl, and aryl amines. researchgate.net This approach has been used to generate a library of compounds with varying substituents on the sulfamoyl nitrogen. researchgate.net

Introduction of Heterocyclic Moieties: Heterocyclic rings can be introduced at the sulfamoyl nitrogen to explore different chemical spaces. For instance, morpholine (B109124) and piperazine (B1678402) moieties have been successfully incorporated into similar acetamidosulfonamide structures. nih.gov

Table 1: Examples of Synthesized N-(4-(N-substituted-sulfamoyl)phenyl)acetamide Derivatives nih.gov

| Substituent on Sulfamoyl Nitrogen | Compound Name |

| Cyclohexyl | N-(4-(N-cyclohexylsulfamoyl)phenyl)acetamide |

| Pyridin-3-ylmethyl | N-(4-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide |

| Morpholino | N-(4-(morpholinosulfonyl)phenyl)acetamide |

| Phenethyl | N-(4-(N-phenethylsulfamoyl)phenyl)acetamide |

This table is generated based on the data in the text.

Derivatization of the Acetamide Functional Group

The acetamide functional group offers several possibilities for derivatization.

Hydrolysis and Re-acylation: The acetamide group can be hydrolyzed to the corresponding aniline under acidic or basic conditions. This primary amine can then be re-acylated with different acyl chlorides or anhydrides to introduce a variety of acyl groups, thereby modifying the lipophilicity and hydrogen-bonding capacity of this part of the molecule.

Modification of the Acetyl Group: The methyl group of the acetyl moiety can potentially be functionalized. For example, it could be halogenated or subjected to other transformations to introduce further diversity.

Conversion to Other Functional Groups: The amide functionality itself can be chemically transformed. For instance, it could be reduced to an amine or converted to a thioamide.

While specific examples for the derivatization of the acetamide group in this compound are not extensively documented, the chemical principles of amide chemistry suggest these transformations are feasible and could lead to the discovery of novel analogs.

Green Chemistry Principles Applied to Synthesis of Sulfonamide-Acetamides

The synthesis of sulfonamide-acetamides, such as this compound, has traditionally involved methods that may not align with the principles of green chemistry. However, recent research has focused on developing more environmentally benign approaches.

Solvent-Free or Environmentally Benign Reaction Media

A significant advancement in the green synthesis of sulfonamides and acetamides is the move away from hazardous organic solvents. Water, being non-toxic, non-flammable, and readily available, has emerged as a preferred solvent. mdpi.comresearchgate.net The synthesis of sulfonamides in aqueous media often utilizes bases like sodium carbonate to neutralize the hydrochloric acid byproduct, simplifying the workup procedure to mere filtration after acidification. mdpi.comresearchgate.net

Solvent-free, or neat, reaction conditions represent another key strategy in green synthesis. sci-hub.se For instance, the sulfonylation of amines with arylsulfonyl chlorides can be effectively carried out at room temperature without any solvent, offering a clean and efficient method. sci-hub.se Similarly, the synthesis of acetamides has been achieved under solvent-free conditions, for example, by the amidation of amines with an acetyl donor assisted by microwave irradiation, which also contributes to energy efficiency. researchgate.net

The following table summarizes examples of environmentally benign reaction media for the synthesis of related sulfonamide and acetamide structures.

| Reaction Type | Reactants | Solvent/Medium | Catalyst/Base | Yield (%) | Reference |

| Sulfonamide Synthesis | p-Toluenesulfonyl chloride, Amino acids | Water | Na2CO3 | 88-93 | sci-hub.se |

| Sulfonamide Synthesis | Arylsulfonyl chlorides, Amines | Neat (Solvent-free) | - | High | sci-hub.se |

| Acetamide Synthesis | Amines, Acetyl donor | Solvent-free (Microwave) | None | Good to Excellent | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Energy-Efficient Synthetic Procedures

Energy efficiency is a cornerstone of green chemistry, and several methods have been developed to reduce the energy consumption in the synthesis of sulfonamides and acetamides. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction times and improve yields, often under solvent-free conditions. researchgate.net For example, the direct preparation of acetamides from amines and an acetyl donor can be accomplished rapidly under microwave irradiation without the need for a catalyst. researchgate.net

Electrochemical methods also offer an energy-efficient and environmentally benign route to sulfonamides. The oxidative coupling of thiols and amines can be driven by electricity, avoiding the need for sacrificial reagents and catalysts, with hydrogen as the only byproduct. acs.org This method is fast, with reactions often completing in minutes. acs.org

This compound as a Precursor for Complex Molecular Architectures

The structure of this compound, featuring a reactive iodophenyl group, makes it a valuable precursor for the synthesis of more complex molecules. This section explores its potential in the construction of heterocyclic systems and in scaffold extension and conjugation strategies.

Incorporation into Heterocyclic Systems

While specific examples of the direct use of this compound in the synthesis of heterocyclic systems are not prevalent in the reviewed literature, its structural motifs are found in various bioactive heterocyclic compounds. For instance, sulfonamide derivatives are integral components of many heterocyclic drugs. tandfonline.comtandfonline.com The acetamide moiety is also a common feature in complex heterocyclic structures, including those with anticancer properties. ijcce.ac.ir

The presence of the iodo group on the phenyl ring provides a handle for intramolecular cyclization reactions to form new heterocyclic rings. Depending on the reaction partners and conditions, this could lead to the formation of various fused or spiro-heterocyclic systems containing the sulfonamide-acetamide scaffold. For example, a derivative of sulfadiazine (B1682646) containing an acetamide linker has been used to synthesize 1,2,3-triazoline (B1256620) derivatives through cycloaddition reactions. sphinxsai.com

Scaffold Extension and Conjugation Strategies

The iodophenyl group in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for scaffold extension. Reactions such as the Suzuki-Miyaura and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of substituents. nih.govwikipedia.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the iodophenyl moiety with a boronic acid or ester, catalyzed by a palladium complex, to form a biaryl structure. This is a versatile method for extending the molecular framework. nih.gov

Sonogashira Coupling: The coupling of the aryl iodide with a terminal alkyne, also palladium-catalyzed, would introduce an alkyne functionality. wikipedia.orgorganic-chemistry.org This alkyne can then be further functionalized, for example, through "click chemistry" reactions.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and selective method for conjugation. wikipedia.orgalliedacademies.org If the iodo-group is converted to an alkyne via a Sonogashira coupling, the resulting molecule can be readily conjugated with azide-containing molecules to create more complex structures. broadpharm.com This approach is widely used in drug discovery and bioconjugation.

The following table illustrates potential cross-coupling reactions for scaffold extension using an aryl iodide precursor.

| Reaction Type | Coupling Partner | Catalyst System | Potential Product Feature |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biaryl system |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | Arylalkyne |

| Heck | Alkene | Pd catalyst, base | Arylalkene |

| Buchwald-Hartwig | Amine | Pd catalyst, base, ligand | Arylamine |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Molecular Structure and Conformation Studies in Research

X-ray Crystallographic Analysis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide and its Isosteres

The crystallographic analysis of N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide was performed using single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P1. nih.gov The determination of the unit cell dimensions and space group is fundamental to solving the crystal structure and understanding the packing of molecules in the solid state.

| Parameter | Value for N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide nih.gov |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2224 (3) |

| b (Å) | 8.3878 (3) |

| c (Å) | 13.0796 (5) |

| α (°) | 71.482 (2) |

| β (°) | 75.749 (2) |

| γ (°) | 61.265 (1) |

| Volume (ų) | 745.27 (5) |

| Z (molecules/unit cell) | 2 |

The molecular geometry of the methyl-isostere is characterized by specific bond lengths, angles, and torsion (dihedral) angles that define its three-dimensional shape. A significant twist is observed in the central part of the molecule, highlighted by the C–S–N–C torsion angle of -58.38 (14)°. nih.gov The dihedral angle formed between the two benzene (B151609) rings is 67.03 (10)°. researchgate.net The amide group is nearly co-planar with the benzene ring to which it is attached. researchgate.net The orientation of the oxygen and nitrogen atoms around the sulfur atom further defines the molecular conformation. researchgate.net

| Selected Dihedral Angles (°) | Value for N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide nih.govresearchgate.net |

|---|---|

| C1–N1–S1–C8 | -58.38 (14) |

| O1–S1–C8–C9 | 169.12 (13) |

| O2–S1–C8–C9 | 39.25 (15) |

| N1–S1–C8–C9 | -73.19 (15) |

| C10–C11–N2–C14 | 7.2 (3) |

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1–H1···O3 | 0.83(2) | 2.17(2) | 2.993(2) | 171(2) |

| N2–H2···O2 | 0.81(2) | 2.21(2) | 3.003(2) | 165(2) |

Spectroscopic Investigations of Molecular Geometry and Tautomerism

Spectroscopic methods are essential for elucidating the structure of molecules in various states. While specific experimental spectra for this compound were not found, its expected spectroscopic characteristics can be inferred from the analysis of its functional groups and related compounds. nih.govnist.govsigmaaldrich.com

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton.

Aromatic Protons : The two para-substituted benzene rings would each exhibit a characteristic AA'BB' splitting pattern, appearing as two sets of doublets. thermofisher.com The protons on the iodo-substituted ring and the acetamide-substituted ring would have different chemical shifts due to the different electronic effects of the substituents.

Amide and Sulfonamide Protons (N-H) : Two distinct singlets are expected in the downfield region of the spectrum, corresponding to the N-H protons of the amide and sulfonamide groups. These signals may be broad. thermofisher.com

Acetyl Protons (CH₃) : A sharp singlet integrating to three protons would be observed for the methyl group of the acetamide (B32628) moiety, typically in the range of δ 2.0-2.2 ppm. thermofisher.comrsc.org

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons, with their chemical shifts influenced by the attached functional groups. mdpi.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound is expected to display characteristic absorption bands for its constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide & Sulfonamide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 2960 |

| C=O (Amide I) | Stretching | 1650 - 1680 researchgate.net |

| N-H (Amide II) | Bending | 1550 - 1640 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1310 - 1350 nih.gov |

| S=O (Sulfonamide) | Symmetric Stretching | 1140 - 1160 nih.gov |

The most prominent peaks would include the strong C=O stretching vibration of the amide group (Amide I band). researchgate.net Additionally, two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group are expected. nih.govresearchgate.net The N-H stretching vibrations from both the amide and sulfonamide groups would appear as medium to sharp bands in the 3200-3400 cm⁻¹ region.

Analysis of Intramolecular and Intermolecular Interactions

A definitive analysis of the intramolecular and intermolecular interactions requires precise atomic coordinates, which are typically obtained from single-crystal X-ray diffraction studies. This data allows for the accurate measurement of bond lengths, bond angles, torsion angles, and the distances between atoms involved in non-covalent interactions.

To describe the hydrogen bonding networks, crystallographic information is essential. It would enable the identification of:

N-H...O Hydrogen Bonds: The hydrogen atoms of the amide (N-H) and sulfonamide (N-H) groups are potential hydrogen bond donors. The oxygen atoms of the carbonyl (C=O) and sulfonyl (S=O) groups are potential acceptors. A data table detailing donor-acceptor distances and angles would be constructed from the crystal structure to quantify the strength and geometry of these interactions, which are crucial in forming supramolecular assemblies like chains, sheets, or more complex networks.

Without experimental data for the title compound, a specific and accurate data table for its hydrogen bonding network cannot be generated.

The presence of two phenyl rings in the molecule suggests the likelihood of π-π stacking interactions, which are important for stabilizing the crystal structure. A detailed analysis would involve:

Quantifying π-π Interactions: Calculating the centroid-to-centroid distances and slip angles between adjacent phenyl rings from the crystal structure. These parameters determine the geometry (e.g., face-to-face, parallel-displaced) and strength of the stacking.

A data table for these parameters cannot be created without the relevant structural information.

The iodine atom on the phenyl ring is expected to significantly influence the molecular conformation and intermolecular interactions. Its effects would be analyzed by considering:

Halogen Bonding: The iodine atom can act as a Lewis acid, forming halogen bonds (I...O or I...N) with electron-donating atoms in neighboring molecules. Identifying and characterizing these interactions would require crystallographic data showing short contact distances between the iodine and acceptor atoms.

A conclusive discussion on the impact of the iodine atom is not possible without specific structural data for "this compound."

Molecular Mechanisms and Biological Target Interactions in Research

Investigation of Enzyme Inhibition Mechanisms at the Molecular Level

No specific studies providing a detailed investigation into the enzyme inhibition mechanisms of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide were found.

There is no available data from specificity and selectivity studies to confirm this compound as an inhibitor of specific enzymes like carbonic anhydrase or dihydroorotate (B8406146) dehydrogenase. While many sulfonamide-containing compounds are investigated for their effects on carbonic anhydrases, research has not yet been published that specifically characterizes the inhibitory profile of this particular compound against various isoforms or against other potential enzyme targets.

In the absence of studies identifying specific enzyme targets for this compound, no kinetic characterization, such as the determination of inhibition constants (Kᵢ) or the mode of inhibition (e.g., competitive, non-competitive), is available.

Receptor Binding Profiling and Ligand-Target Interactions

Comprehensive receptor binding profiling for this compound is not documented in the available scientific literature.

There are no published studies that report the binding affinities of this compound to any defined biological receptors.

Information regarding any potential allosteric modulation effects of this compound on receptors or enzymes is not available.

Modulation of Key Biochemical Pathways

Research detailing the effects of this compound on key biochemical pathways has not been identified. Elucidating how this compound might influence cellular signaling or metabolic pathways would require future investigation.

Pathway Analysis in In Vitro Cellular Models

The primary mechanism associated with the sulfonamide group, particularly in an antimicrobial context, is the inhibition of the folic acid synthesis pathway. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor for the synthesis of folic acid in bacteria. By acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, they block the production of dihydrofolic acid, thereby halting DNA synthesis and replication in susceptible microorganisms. nih.gov It is plausible that this compound could exhibit similar activity, a hypothesis that would require validation through targeted in vitro studies using bacterial cell models.

Furthermore, derivatives of the N-phenylacetamide and sulfonamide structures have been investigated for other biological activities. For instance, compounds with similar backbones have been shown to inhibit enzymes like urease and carbonic anhydrase. ajchem-b.commdpi.com In other research, a structurally related compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (B32628), was identified as an immunopotentiator that induces tumoricidal macrophages in mice. nih.gov These activated macrophages were found to release proteases that were responsible for inhibiting tumor cell growth, indicating an interaction with immune response pathways. nih.gov

Molecular Signaling Cascade Interventions

The intervention of sulfonamide-based compounds in molecular signaling cascades is an active area of research, particularly in oncology. By inhibiting key enzymes such as carbonic anhydrases or various protein kinases, these molecules can disrupt signaling pathways essential for tumor growth, proliferation, and survival. ajchem-b.comresearchgate.net The specific signaling cascades that this compound might modulate are currently unknown and represent a potential avenue for future investigation. The substitution pattern on its phenyl rings, including the iodo- and acetamido- groups, would be critical in determining its target specificity and its potential to interfere with specific cellular signaling events.

Structure-Mechanism Relationships in Biological Systems

The biological function of a molecule is intrinsically linked to its three-dimensional structure. The spatial arrangement of atoms and functional groups in this compound dictates its interactions with biological targets.

Correlating Structural Features with Mechanistic Outcomes

In these structures, the two phenyl rings are typically not coplanar. The dihedral angle between the planes of the two aromatic rings is a key structural parameter. For example, in N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, this angle is 67.03°. nih.gov This twisted geometry is crucial for fitting into the binding pockets of target proteins. The sulfonamide bridge (–SO₂NH–) and the acetamide linker (–NHC(O)CH₃) are also key features, with the oxygen and nitrogen atoms acting as hydrogen bond donors and acceptors. nih.gov These hydrogen bonding capabilities are fundamental to the molecular recognition process at the active site of an enzyme or receptor, anchoring the molecule in a specific orientation to elicit a biological response. mdpi.com

| Structural Parameter | Observed Value in Related Compounds | Compound | Significance |

|---|---|---|---|

| Dihedral Angle Between Phenyl Rings | 67.03 (10)° | N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | Defines the overall 3D shape and steric fit into a binding site. |

| C–S–N–C Torsion Angle | -58.38 (14)° | N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide | Indicates a significant twist in the central sulfonamide bridge. |

| Dihedral Angle (Acetamide Group to Benzene (B151609) Ring) | 15.59 (12)° | N-(4-Sulfamoylphenyl)acetamide | Shows the relative orientation of the acetamide substituent. |

Role of the Iodophenyl Moiety in Molecular Recognition

The presence of a halogen atom, particularly a heavy halogen like iodine, can significantly influence a molecule's biological activity. The iodophenyl moiety in this compound is likely a critical determinant of its molecular recognition and pharmacokinetic properties.

One key role of the iodine atom is its ability to form "halogen bonds." This is a highly directional, non-covalent interaction between the electrophilic region on the halogen atom (known as a σ-hole) and a nucleophilic atom such as oxygen, nitrogen, or sulfur on a biological macromolecule. nih.govresearchgate.net Halogen bonding can be comparable in strength to hydrogen bonding and can enhance the binding affinity and specificity of a drug for its target protein. acs.org Therefore, the iodine atom on the phenyl ring could form a crucial interaction within a receptor's binding site that is unavailable to non-halogenated analogs.

Furthermore, the iodophenyl group is known to function as an albumin-binding moiety. Research on other molecules, such as radiopharmaceuticals incorporating a 4-(p-iodophenyl)butyryl group, has shown that this moiety can bind to serum albumin. researchgate.netnih.gov This interaction can extend the compound's half-life in circulation, altering its pharmacokinetic profile and potentially enhancing its therapeutic efficacy by increasing its accumulation in target tissues. nih.gov It is therefore hypothesized that the iodophenyl group of this compound plays a dual role: participating in specific halogen bonding at the target site and facilitating non-specific binding to transport proteins like albumin, thereby influencing both its pharmacodynamic and pharmacokinetic behavior.

Exploration of Biological Activities in Preclinical Research Models

Antimicrobial Research Applications and Studies

The antimicrobial potential of sulfonamide and phenylacetamide derivatives has been a subject of scientific inquiry. These investigations often explore the efficacy of these compounds against a range of bacterial and fungal pathogens.

In Vitro Activity against Bacterial Strains

While direct studies on the antibacterial effects of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide are not extensively documented, research on related N-phenylacetamide derivatives has shown promising results against various bacterial strains. For instance, a series of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties demonstrated notable in vitro antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and X. oryzae pv. oryzicola (Xoc) nih.govnih.gov.

One of the most effective compounds in this series, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, exhibited a half-maximal effective concentration (EC50) of 156.7 µM against Xoo, which was superior to commercial bactericides like bismerthiazol and thiodiazole copper nih.govnih.gov. Further investigation through scanning electron microscopy revealed that this compound may exert its antibacterial effect by causing the rupture of the bacterial cell membrane nih.govnih.gov. Similarly, other studies on N-(4-substituted phenyl) acetamide (B32628) derivatives have reported inhibitory activity against plant pathogenic bacteria researchgate.net.

Table 1: In Vitro Antibacterial Activity of a Related N-phenylacetamide Derivative

| Compound | Target Bacteria | EC₅₀ (µM) |

|---|---|---|

| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide | Xanthomonas oryzae pv. oryzae (Xoo) | 156.7 nih.govnih.gov |

| Bismerthiazol (Reference) | Xanthomonas oryzae pv. oryzae (Xoo) | 230.5 nih.govnih.gov |

Investigation of Antifungal Properties

The antifungal properties of the broader arylsulfonamide and phenylacetamide classes have also been explored. Studies have demonstrated the fungistatic and fungicidal potential of these compounds against various Candida species, which are common human fungal pathogens nih.gov. For example, a series of arylsulfonamide derivatives were tested against Candida albicans, Candida parapsilosis, and Candida glabrata, with some compounds showing minimum inhibitory concentrations (MIC) ranging from 0.125 to 1 mg/mL nih.gov.

Furthermore, research on N-phenylacetamide derivatives has identified compounds with significant antifungal activity. One study on biologically active compounds derived from N-(4-methoxyphenyl)acetamide and N-phenylacetamide reported that sodium acetyl(4-methoxyphenyl)carbamodithioate exhibited high fungicidal activity, completely inhibiting the growth of the phytopathogenic fungus Fusarium oxysporum at a concentration of 0.4% researchgate.netchemjournal.kz. Another study identified 4' phenyl-1-napthyl-phenyl acetamide from a Streptomyces species, which showed potent antifungal activity against Candida albicans researchgate.net.

Anticancer Research Applications and Cellular Studies

The anticancer potential of sulfonamide and phenylacetamide derivatives is an active area of preclinical research. These studies often focus on the cytotoxic effects of these compounds on various cancer cell lines and their mechanisms of action, including the induction of apoptosis and cell cycle arrest.

Cytotoxicity and Cell Proliferation Inhibition in Cancer Cell Lines

A number of N-phenylacetamide and N-(4-sulfamoyl-phenyl)-acetamide derivatives have demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives found that one compound exhibited considerable efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines, with IC50 values of 7.01 ± 0.39 µM, 24.3 ± 1.29 µM, and 9.55 ± 0.51 µM, respectively mdpi.com.

Another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed their potential as anticancer agents, particularly against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines nih.govsemanticscholar.org. The most active compounds in this series had IC50 values of 52 µM and 80 µM against the PC3 cell line nih.gov. Similarly, other research has highlighted the dose-dependent inhibitory effects of phenylacetamide derivatives on the growth of MCF7, MDA-MB468, and PC12 cell lines tbzmed.ac.ir.

Table 2: Cytotoxicity of Related Phenylacetamide and Sulfonamide Derivatives in Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative | Renal (RXF393) | 7.01 ± 0.39 mdpi.com |

| Colon (HT29) | 24.3 ± 1.29 mdpi.com | |

| Melanoma (LOX IMVI) | 9.55 ± 0.51 mdpi.com | |

| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide | Prostate (PC3) | 52 nih.gov |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | Prostate (PC3) | 80 nih.gov |

| Phenylacetamide derivative (3d) | Breast (MDA-MB-468) | 0.6 ± 0.08 tbzmed.ac.ir |

| Pheochromocytoma (PC-12) | 0.6 ± 0.08 tbzmed.ac.ir |

Induction of Apoptosis and Cell Cycle Arrest in In Vitro Models

The anticancer effects of many phenylacetamide and sulfonamide derivatives are linked to their ability to induce programmed cell death (apoptosis) and to halt the cell cycle, thereby preventing cancer cell proliferation. The activation of p53, a tumor suppressor protein, is a key mechanism that can lead to either cell cycle arrest or apoptosis nih.govbiocompare.com.

Preclinical studies have shown that certain derivatives can trigger apoptosis through the activation of caspases, which are crucial enzymes in the apoptotic pathway. For example, some N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives have been observed to direct tumor cells toward the apoptotic pathway nih.gov. Research on a spiro-acenaphthylene tethered- nih.govresearcher.lifesemanticscholar.org-thiadiazole derivative revealed a significant induction of both early and late-stage apoptosis in renal cancer cells mdpi.com.

In addition to inducing apoptosis, these compounds can also cause cell cycle arrest at different phases. The same spiro-acenaphthylene derivative was found to cause G1 phase arrest in RXF393 cells mdpi.com. Cell cycle arrest prevents cancer cells from dividing and is a critical mechanism for controlling tumor growth researcher.lifescienceopen.com.

Research into Other Specific Enzyme Inhibition

A study on a series of N-substituted sulfamoyl acetamides, including the closely related N-(4-(N-phenylsulfamoyl)phenyl)acetamide (lacking the iodine atom), screened these compounds for their activity against the enzyme α-chymotrypsin. The results indicated that these compounds displayed moderate to weak inhibitory potential against this enzyme researchgate.net.

Furthermore, other sulfonamide-containing compounds have been investigated as inhibitors of carbonic anhydrase and urease. A novel spiro-heterocyclic compound, N-(4-(aminosulfinyl) phenyl)-2-oxo-2H3′H-spiro [acenaphthylene-12′- nih.govresearcher.lifesemanticscholar.org thiadiazole]-5′-carboxamide, was identified as a selective inhibitor of tumor-associated carbonic anhydrase isoforms IX and XII mdpi.com. Another study on acetamide-sulfonamide scaffolds, prepared by conjugating ibuprofen and flurbiprofen with sulfa drugs, identified potent urease inhibitors semanticscholar.orgmdpi.com. The inhibition of horse radish peroxidase by N-(4-hydroxyphenyl)acetamide has also been reported rsc.org.

Table 3: Enzyme Inhibition by Related Sulfonamide Derivatives

| Compound Class | Enzyme Target | Activity/IC₅₀ |

|---|---|---|

| N-substituted sulfamoyl acetamides | α-Chymotrypsin | Moderate to weak inhibition researchgate.net |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole derivative | Carbonic Anhydrase IX | 0.477 ± 0.03 µM mdpi.com |

| Carbonic Anhydrase XII | 1.933 ± 0.11 µM mdpi.com | |

| Ibuprofen-sulfathiazole conjugate | Urease | 9.95 ± 0.14 µM semanticscholar.orgmdpi.com |

Carbonic Anhydrase Inhibition Potential

The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. Aromatic and heterocyclic sulfonamides are known to bind to the zinc ion in the active site of CAs, leading to inhibition of the enzyme. Preclinical research in this area typically involves in vitro assays to determine the inhibitory potency of a compound against various CA isoforms (e.g., CA I, II, IX, XII). These studies are crucial as different isoforms are implicated in various physiological and pathological processes, and isoform-selective inhibitors are often sought to minimize off-target effects. For instance, inhibition of tumor-associated isoforms like CA IX and XII is a strategy explored in oncology.

COX-2 Inhibition Studies

The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a significant role in inflammation and pain. The diarylsulfonamide structure is a key feature of several selective COX-2 inhibitors. Preclinical evaluation of potential COX-2 inhibitors involves in vitro enzyme assays to measure the compound's inhibitory concentration (IC50) against both COX-1 and COX-2. The ratio of IC50 values (COX-1/COX-2) provides a selectivity index, with higher values indicating greater selectivity for COX-2, a desirable trait for anti-inflammatory drugs with a potentially improved gastrointestinal safety profile.

HIV-1 Integrase Inhibition Research

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. Inhibitors of this enzyme, particularly strand transfer inhibitors (INSTIs), are a vital component of antiretroviral therapy. The development of novel INSTIs involves screening compounds for their ability to block the strand transfer step in in vitro assays using purified recombinant HIV-1 integrase. Compounds containing specific structural motifs, such as chelating groups that can bind to the metal ions in the enzyme's active site, are often investigated.

Anticonvulsant Research Paradigms

The search for new antiepileptic drugs involves a range of preclinical models to identify compounds that can suppress or prevent seizures. The acetamide and phenylacetamide scaffolds are present in several known anticonvulsant agents.

In Vitro Neurotransmitter Modulation Studies

The mechanisms of action for many anticonvulsants involve the modulation of neurotransmitter systems. In vitro studies are conducted to investigate a compound's effect on key targets in the central nervous system. These can include:

GABAergic System: Assessing the potentiation of GABA-A receptors, inhibition of GABA reuptake, or inhibition of GABA-transaminase.

Glutamatergic System: Investigating the antagonism of NMDA or AMPA receptors to reduce excitatory neurotransmission.

Ion Channels: Studying the modulation of voltage-gated sodium, potassium, or calcium channels, which are critical for neuronal excitability.

Exploratory Studies in Non-Clinical Models

Animal models are essential for evaluating the potential anticonvulsant activity of a compound in a physiological context. These studies focus on understanding the mechanism rather than clinical efficacy. Common models include:

Maximal Electroshock (MES) Seizure Model: This test identifies compounds that can prevent the spread of seizures and is often indicative of activity against generalized tonic-clonic seizures.

Pentylenetetrazole (PTZ)-Induced Seizure Model: This chemoconvulsant model is used to identify compounds that can raise the seizure threshold, suggesting potential efficacy against absence seizures.

6 Hz Psychomotor Seizure Model: This model is considered a model of therapy-resistant partial seizures.

In these models, the primary focus is on observing the compound's ability to prevent or delay seizure onset and understanding the underlying neurochemical or electrophysiological changes, rather than determining therapeutic dosage.

Comparative Studies and Structure Activity Relationship Sar Analysis

Systematic Modification of the Sulfamoyl and Phenyl Substructures

The core diaryl sulfonamide structure is a common motif in medicinal chemistry, and its activity is highly sensitive to the nature of the substituents on both phenyl rings and the central sulfonamide linker.

The electronic landscape of the two phenyl rings plays a critical role in the molecule's activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the acidity of the sulfonamide N-H group and influence its ability to form crucial hydrogen bonds. For instance, studies on related sulfonamides have shown that electron-donating groups can increase the electron density on the sulfonamide nitrogen, potentially affecting its interaction with biological targets. Conversely, electron-withdrawing groups can make the sulfonamide proton more acidic, which may enhance its hydrogen bonding capabilities.

Steric bulk is another determining factor. Large, bulky substituents on the phenyl rings can introduce conformational constraints, forcing the molecule into a specific three-dimensional shape. This can either be beneficial, by locking the molecule into an active conformation, or detrimental, by creating steric clashes with a target binding site. The relative orientation of the two phenyl rings, dictated by the central sulfonamide linkage, is also crucial for activity.

To illustrate these principles, consider the hypothetical data in the table below, which shows how different substituents on the 4-iodophenyl ring might influence a generic research activity, such as enzyme inhibition.

| Compound | Substituent (R) | Electronic Effect | Steric Hindrance | Hypothetical IC₅₀ (µM) |

| Parent | -I | Weakly deactivating | Medium | 10 |

| Analog 1 | -NO₂ | Strongly deactivating | Medium | 5 |

| Analog 2 | -OCH₃ | Strongly activating | Medium | 25 |

| Analog 3 | -C(CH₃)₃ | Weakly activating | High | 50 |

This table presents hypothetical data to illustrate SAR principles.

Replacing one or both of the phenyl rings with other aromatic or heteroaromatic systems is a common strategy to explore new interaction possibilities and modify physicochemical properties. Heterocycles, such as pyridine (B92270), thiophene, or pyrazole, can introduce additional hydrogen bond donors or acceptors, alter the molecule's polarity, and change its metabolic profile. For example, replacing the 4-iodophenyl ring with a 2-iodopyridyl moiety would introduce a nitrogen atom that could act as a hydrogen bond acceptor, potentially leading to new interactions with a biological target. The choice of heterocycle and its point of attachment are critical variables in this exploratory process.

Influence of Halogen Substitution (Iodine vs. Bromine, Chlorine, Fluorine) on Research Activity

The presence and nature of the halogen atom on the phenyl ring are of paramount importance to the activity of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide. The substitution of iodine with other halogens like bromine, chlorine, or fluorine can lead to significant changes in the compound's biological and chemical properties.

One of the key features of the heavier halogens (iodine, bromine, and to a lesser extent, chlorine) is their ability to act as halogen bond donors. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic partner such as an oxygen or nitrogen atom. The strength of this interaction generally follows the trend I > Br > Cl > F. nih.gov

In the context of this compound, the iodine atom is capable of forming a relatively strong halogen bond, which could be a critical interaction for its research activity. Replacing iodine with bromine or chlorine would weaken this potential interaction, while substitution with fluorine would likely eliminate it altogether, as fluorine typically does not form significant halogen bonds in biological systems. mdpi.com

The following table provides a comparative overview of the properties of different halogens and their potential impact on the research activity of the parent compound.

| Halogen | Size (van der Waals radius, Å) | Electronegativity (Pauling scale) | Halogen Bond Strength | Contribution to Lipophilicity |

| Fluorine (F) | 1.47 | 3.98 | Negligible | Low |

| Chlorine (Cl) | 1.75 | 3.16 | Weak | Moderate |

| Bromine (Br) | 1.85 | 2.96 | Moderate | High |

| Iodine (I) | 1.98 | 2.66 | Strong | Very High |

These differences underscore the importance of the iodine atom in the parent compound and suggest that its replacement would lead to analogs with distinct research profiles.

Acetamide (B32628) Moiety Modifications and Their Research Implications

The N-acetyl group (-NHCOCH₃) on the second phenyl ring also offers opportunities for modification. This group can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). Altering the nature of the acyl group can probe the steric and electronic requirements of this part of the molecule.

For instance, increasing the length of the alkyl chain (e.g., to a propionamide (B166681) or butyramide) would increase lipophilicity and could explore potential hydrophobic interactions. Conversely, introducing more polar functional groups to the acyl moiety could enhance aqueous solubility. Replacing the methyl group with a cyclopropyl (B3062369) ring could introduce conformational rigidity, while substitution with an aromatic ring could lead to new π-stacking interactions.

Bioisosteric replacement of the entire acetamide group is another valid strategy. For example, replacing it with a sulfonamide or a reverse amide could significantly alter the electronic properties and hydrogen bonding patterns of this region of the molecule. Each modification provides a new lens through which to view the structure-activity relationship of this versatile chemical scaffold.

Alkyl Chain Variations and Functional Group Derivatization

While this compound itself does not possess an alkyl chain, modifications to the acetyl group of the acetamide moiety can be considered a form of alkyl chain variation. Replacing the methyl group with longer or more complex alkyl chains (e.g., ethyl, propyl, or cyclic groups) could impact the compound's lipophilicity, steric profile, and potential for hydrophobic interactions with a biological target.

Functional group derivatization on either phenyl ring could also profoundly affect activity. For instance, the introduction of electron-donating or electron-withdrawing groups could alter the electronic distribution of the molecule, influencing its binding affinity. The iodine atom itself is a key functional group. Its size, lipophilicity, and ability to form halogen bonds are critical determinants of the compound's interactions. In SAR studies of similar diarylsulfonamides, replacing iodine with other halogens (e.g., bromine or chlorine) or with bioisosteric groups (such as an ethynyl (B1212043) group) would be a standard approach to probe the importance of the halogen bond and steric bulk at this position. nih.gov

Role of the Amide Bond in Molecular Recognition

The amide bond in the N-(4-(sulfamoyl)phenyl)acetamide portion of the molecule is a crucial structural feature for molecular recognition. It is a rigid and planar unit with both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for specific and directional interactions with amino acid residues in a protein's binding site, such as asparagine, glutamine, or the peptide backbone itself.

Development of SAR Models for Optimized Research Lead Compounds

Based on experimental data from a series of analogs, quantitative structure-activity relationship (QSAR) models could be developed. These computational models would aim to correlate physicochemical properties (such as lipophilicity, electronic parameters, and steric descriptors) of analogs of this compound with their biological activity.

Identifying Privileged Scaffolds for Specific Research Applications

The diarylsulfonamide core of this compound can be considered a "privileged scaffold." nih.govmdpi.comresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. nih.govmdpi.comresearchgate.net The ability of the sulfonamide group to act as a hydrogen bond acceptor and its tetrahedral geometry, combined with the variable nature of the two aromatic rings, provides a versatile template for drug design.

Depending on the substitution patterns on the phenyl rings, this scaffold has been successfully employed in the development of inhibitors for a wide range of enzymes, including carbonic anhydrases, kinases, and proteases. The specific substitution pattern of this compound would need to be tested against various targets to identify its potential as a privileged scaffold for a particular class of proteins.

Design Principles for Future Analog Synthesis

Based on the general principles of medicinal chemistry and SAR of related compounds, several design principles for future analogs of this compound can be proposed:

Halogen and Halogen Replacement: The 4-iodo substituent on the phenyl ring is a prime candidate for modification. Systematic replacement with other halogens would clarify the role of polarizability and size at this position. Exploring halogen bond interactions with the target protein through computational modeling would be a key step. Bioisosteric replacements, for example with a cyano or ethynyl group, could also be investigated to modulate electronic and steric properties while potentially retaining binding affinity. nih.gov

Acetamide Modification: The N-acetyl group could be replaced with other acyl groups to probe for additional hydrophobic interactions. For instance, incorporating small cyclic moieties could introduce conformational constraints that might enhance binding affinity and selectivity.

A systematic synthetic and screening effort based on these principles would be necessary to develop a comprehensive SAR model and to optimize the biological activity of this class of compounds.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic techniques are fundamental in the analysis of N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide, enabling its separation from impurities and its isolation for further study. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly utilized methods in this context.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of this compound. The development of a robust HPLC method is critical for obtaining accurate and reproducible results. While specific HPLC methods for this exact compound are not extensively detailed in publicly available literature, a method for the related compound, N-(4-iodophenyl)acetamide, provides a foundational approach. sielc.com A reverse-phase (RP) HPLC method is typically suitable for compounds of this nature. sielc.com

Method development would involve the systematic optimization of several key parameters to achieve adequate separation of the target compound from any starting materials, byproducts, or degradation products.

Key Parameters for HPLC Method Development:

| Parameter | Considerations for this compound |

| Stationary Phase (Column) | A C18 or other hydrophobic stationary phase would be a logical starting point due to the nonpolar nature of the iodophenyl and phenylacetamide moieties. Columns with low silanol activity, such as Newcrom R1, can improve peak shape for sulfonamide-containing compounds. sielc.com |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The ratio of organic to aqueous phase is adjusted to control the retention time of the compound. |

| pH of Mobile Phase | The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like sulfonamides. Buffering the mobile phase is often necessary to ensure reproducibility. |

| Flow Rate | The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A typical analytical flow rate is around 1 mL/min. |

| Detection | UV detection is commonly employed for aromatic compounds. The selection of the detection wavelength should be based on the UV absorbance maxima of this compound. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and straightforward technique for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

The selection of an appropriate mobile phase (eluent) is crucial for achieving good separation of the spots on the TLC plate. For a compound like this compound, a mixture of a polar solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexane) is often effective. The polarity of the mobile phase can be adjusted to optimize the separation. For instance, in the analysis of the related compound N-(4-nitrophenyl) acetamide (B32628), a 50:50 mixture of ethyl acetate and hexane was used. jcbsc.org

Visualization of the spots on the TLC plate can be achieved under UV light, as the aromatic rings in the molecule will absorb UV radiation. jcbsc.org Staining with a suitable chemical reagent can also be employed if the compounds are not UV-active or to enhance visualization.

Mass Spectrometry Applications for Structural Confirmation in Research

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as the elucidation of chemical structures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in the unambiguous confirmation of the chemical formula of this compound. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For example, in the characterization of various N-phenylacetamide derivatives, HRMS (ESI) was used to confirm the calculated molecular formula by comparing it with the experimentally found mass-to-charge ratio ([M+H]⁺).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Advanced Spectroscopic Methods for Mechanistic Elucidation (e.g., CD, UV-Vis for binding)

Advanced spectroscopic techniques, such as Circular Dichroism (CD) and UV-Visible (UV-Vis) spectroscopy, are valuable for investigating the binding interactions of this compound with biological targets.

UV-Vis spectroscopy can be used to monitor changes in the electronic environment of the molecule upon binding to a target, which may result in a shift in the absorption maximum (λmax) or a change in absorbance intensity. The UV spectrum of the related N-(4-nitrophenyl) acetamide exhibits absorption peaks at 315.78 nm, 223.45 nm, and 201.39 nm. jcbsc.org Similar absorption features would be expected for this compound, which could be monitored during binding studies.

Circular Dichroism (CD) spectroscopy is particularly useful for studying the conformational changes of chiral macromolecules, such as proteins, upon binding to a ligand. If this compound binds to a protein, any induced changes in the protein's secondary or tertiary structure could be detected by CD spectroscopy.

Circular Dichroism (CD) for Conformational Changes

There is currently no available research data detailing the use of Circular Dichroism to study conformational changes induced by this compound upon interaction with any biological target.

UV-Visible Spectroscopy for Ligand-Target Interactions

There is currently no available research data detailing the use of UV-Visible Spectroscopy to characterize the ligand-target interactions of this compound.

Q & A

Q. What are the optimal synthetic routes for N-(4-(N-(4-Iodophenyl)sulfamoyl)phenyl)acetamide, and how can purity be maximized?

The synthesis typically involves sequential sulfonation, amidation, and coupling reactions. A common approach includes:

- Sulfonation of 4-iodoaniline to form 4-iodophenylsulfonamide under controlled acidic conditions (H₂SO₄, 0–5°C) .

- Amidation of the sulfonamide intermediate with 4-aminophenylacetamide in the presence of a coupling agent (e.g., EDC/HOBt) to form the core structure .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Critical parameters include temperature control during sulfonation to avoid side reactions and stoichiometric precision in amidation .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- ¹H/¹³C NMR : Key peaks include the acetamide methyl group (~2.1 ppm in ¹H NMR) and sulfamoyl sulfur signals (~120–130 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ should match the theoretical mass (C₁₄H₁₂IN₂O₃S: ~424.96 g/mol) .

Discrepancies in spectral data may arise from residual solvents or tautomeric forms of the sulfamoyl group, necessitating repeated drying and deuterated solvents for NMR .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).

- Light Sensitivity : Store in amber vials and compare UV-Vis spectra (200–400 nm) before/after light exposure to detect photolytic byproducts .

Degradation pathways often involve hydrolysis of the acetamide group or sulfamoyl bond cleavage .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., enzyme inhibition vs. no activity) be resolved?

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify non-linear effects.

- Assay Optimization : Use isothermal titration calorimetry (ITC) to validate binding affinity and rule out false positives from fluorescence interference .

- Metabolite Screening : Incubate the compound with liver microsomes to assess if metabolites (e.g., deiodinated derivatives) contribute to observed activity .

Q. What computational methods are effective for structure-activity relationship (SAR) studies of this compound?

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on sulfamoyl group coordination with zinc ions in active sites .

- QSAR Modeling : Train models with descriptors like polar surface area and LogP to predict bioavailability. Validate against in vitro permeability assays (Caco-2 cells) .

- MD Simulations : Run 100-ns trajectories to assess conformational stability of the sulfamoyl-phenyl linkage in aqueous vs. lipid bilayer environments .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound compare, and what methodological adjustments are needed?

- In Vitro : Measure solubility (shake-flask method) and plasma protein binding (equilibrium dialysis). Low solubility (<50 µg/mL) may necessitate nanoparticle formulation .

- In Vivo : Administer intravenously (5 mg/kg) to rodents; collect plasma samples for LC-MS/MS analysis. Adjust dosing if rapid clearance (t₁/₂ < 1 h) is observed .

Discrepancies often arise from species-specific metabolism, requiring CYP450 inhibition assays (e.g., CYP3A4) to refine cross-species extrapolation .

Q. What strategies mitigate batch-to-batch variability in biological assays?

- Standardized Synthesis Protocols : Use automated flow reactors for consistent intermediate purity .

- Quality Control : Implement orthogonal analytical methods (e.g., NMR + HPLC) for each batch .

- Positive/Negative Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) to normalize inter-assay variability .

Data Contradiction and Validation

Q. How should researchers address conflicting cytotoxicity data across cell lines?

- Cell Line Authentication : Verify STR profiles to rule out cross-contamination.

- Proliferation Assay Harmonization : Use identical seeding densities and incubation times (e.g., 72 hours for MTT assays).

- Mechanistic Follow-Up : Perform RNA-seq on responsive vs. non-responsive lines to identify differential expression of target genes (e.g., SLC26A transporters) .

Q. What experimental designs clarify the compound’s role in multi-target inhibition?

- Proteome Profiling : Use affinity-based pull-down assays with biotinylated probes to identify off-target binding partners .

- Selectivity Screening : Test against panels of related enzymes (e.g., carbonic anhydrase isoforms I–XIV) to quantify IC₅₀ ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.